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molecular formula C5H6N2O2S B193873 2-Amino-4-thiazoleacetic acid CAS No. 29676-71-9

2-Amino-4-thiazoleacetic acid

Cat. No. B193873
M. Wt: 158.18 g/mol
InChI Key: DYCLHZPOADTVKK-UHFFFAOYSA-N
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Patent
US04254260

Procedure details

To a suspension of 2-aminothiazol-4-ylacetic acid (1.2 g.) in dried methylene chloride (75 ml.) was introduced dried hydrogen chloride gas under ice-cooling and stirring to produce 2-aminothiazol-4-ylacetic acid hydrochloride, and to the mixture was gradually added phosphorus pentachloride (4.0 g.) under ice-cooling and stirring and the mixture was stirred for 1 to 2 hours at room temperature. After removal of methylene chloride from the mixture, to the residue was added dried benzene and then the solvent was distilled off. The residue was dissolved in dried acetone (20 ml.), and the solution was dropwise added to a solution of 3-(1-allyl-1H-tetrazol-5-yl)thiomethyl-7-amino-3-cephem-4-carboxylic acid (1.8 g.) and sodium bicarbonate (2.1 g.) in a mixture of acetone (25 ml.) and water (25 ml.) under ice-cooling and stirring while the mixture was kept to pH 7.5 to 8.5 with triethylamine. The mixture was further stirred for 20 minutes, and acetone was removed at low temperature.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[N:6]=1.[ClH:11]>C(Cl)Cl>[ClH:11].[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1SC=C(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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